molecular formula C10H11NS B1198821 3-Phenylpropyl isothiocyanate CAS No. 2627-27-2

3-Phenylpropyl isothiocyanate

Cat. No.: B1198821
CAS No.: 2627-27-2
M. Wt: 177.27 g/mol
InChI Key: GRUOGLPIAPZLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Phenylpropyl isothiocyanate plays a significant role in biochemical reactions due to its high chemical reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction leads to the formation of thiourea derivatives, which can modify the activity of enzymes and proteins. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in carcinogenesis, such as cytochrome P450 enzymes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation. This compound influences cell signaling pathways, including the Keap1/Nrf2/ARE pathway, which is involved in the induction of cytoprotective proteins. Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as NFκB, leading to the inhibition of proinflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it binds to cysteine residues in proteins, forming thiourea derivatives. This binding can inhibit or activate enzymes, depending on the specific protein involved. For example, this compound inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogens. Additionally, it induces the expression of cytoprotective proteins through the activation of the Nrf2 pathway, leading to enhanced cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including the continued inhibition of carcinogenesis and the induction of apoptosis in cancer cells. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to have chemoprotective effects, reducing the incidence and multiplicity of tumors in various animal models. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and N-acetylation. This metabolic process leads to the formation of various metabolites that can be excreted from the body. The interaction of this compound with enzymes such as glutathione S-transferase plays a crucial role in its detoxification and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, its presence in the cytoplasm allows it to interact with various enzymes and proteins involved in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and yield high purity products.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropyl isothiocyanate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thioureas and other derivatives.

Comparison with Similar Compounds

3-Phenylpropyl isothiocyanate is unique among isothiocyanates due to its potent inhibitory effect on specific carcinogens. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and potency.

Properties

IUPAC Name

3-isothiocyanatopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUOGLPIAPZLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040241
Record name 3-Phenylpropyl isothiocynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-27-2
Record name 3-Phenylpropyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpropyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpropyl isothiocynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLPROPYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S20IA5GGO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isothiocyanato-3-phenylpropane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpropyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
3-Phenylpropyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
3-Phenylpropyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
3-Phenylpropyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
3-Phenylpropyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
3-Phenylpropyl isothiocyanate
Customer
Q & A

Q1: What is 3-Phenylpropyl isothiocyanate (PPITC) and what is its potential significance?

A: PPITC is an arylalkyl isothiocyanate found in cruciferous vegetables. Research suggests it might have chemopreventive properties, particularly against certain types of cancer. [, , , , , , ]

Q2: How does PPITC exert its potential anticancer effects?

A: While the exact mechanisms are still under investigation, studies show that PPITC inhibits the metabolic activation of certain carcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NMBA (N-nitrosomethyl-benzylamine). This inhibition reduces the formation of reactive metabolites that can damage DNA and lead to cancer. [, , , , , ]

Q3: Which cancers has PPITC shown promise against in preclinical studies?

A: Research indicates potential for PPITC in models of lung and esophageal cancer. [, , , , , ] For instance, PPITC significantly inhibited NNK-induced lung tumor formation in A/J mice and NMBA-induced esophageal tumorigenesis in rats. [, ]

Q4: Is there a link between the structure of arylalkyl isothiocyanates and their anticancer activity?

A: Yes, studies reveal a structure-activity relationship. Generally, longer alkyl chain lengths in arylalkyl isothiocyanates correlate with stronger inhibition of NNK-induced lung tumorigenesis. [, , ] For example, PPITC, with a three-carbon alkyl chain, exhibited greater inhibitory activity than phenethyl isothiocyanate (PEITC), which has a two-carbon chain. [, ]

Q5: How does PPITC compare to other isothiocyanates in terms of its chemopreventive potential?

A: PPITC has shown greater efficacy compared to some other isothiocyanates like benzyl isothiocyanate (BITC) and PEITC in specific models, such as against NMBA-induced esophageal tumorigenesis in rats. [, ] This difference highlights the importance of the specific compound structure for efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.